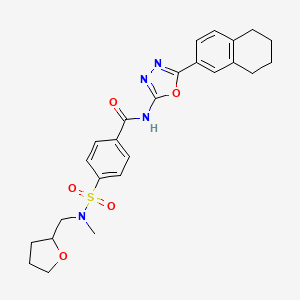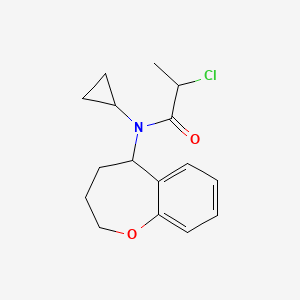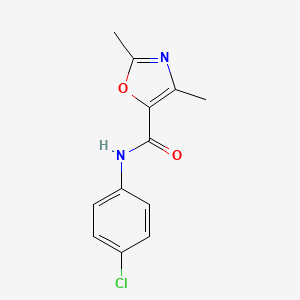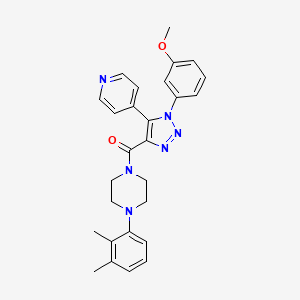![molecular formula C19H21N3OS B2424036 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 443352-78-1](/img/structure/B2424036.png)
3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, also known as EPPQ, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Antineoplastic Properties : The synthesis of compounds related to 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has been explored for their antineoplastic (anti-cancer) properties. These compounds are synthesized through condensation reactions and have been evaluated for their effectiveness against different cancer cell lines, showing promising results in inhibiting tumor growth (Markosyan et al., 2014).
H1-antihistaminic Agents : Novel derivatives have been synthesized and tested for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This suggests potential applications in developing new classes of antihistamines with minimal sedative effects (Alagarsamy & Parthiban, 2013).
Analgesic and Anti-inflammatory Agents : Research has focused on the synthesis of novel quinazolin-4-one derivatives as analgesic and anti-inflammatory agents. Some of these compounds have shown to be more potent than standard drugs like diclofenac sodium, with minimal ulcerogenic potential, highlighting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2008).
Synthesis and Spectral Characterization
Anti-inflammatory Activity : The synthesis and spectral characterization of novel 2, 3-disubstituted quinazolin-4(3H)-one derivatives have been reported. Some of these synthesized compounds exhibited promising anti-inflammatory activity, which could be useful in designing new anti-inflammatory drugs (Mahmoud et al., 2012).
Antimicrobial and Mosquito Larvicidal Activity : A series of novel 3H-quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These studies demonstrate the potential of such compounds in developing new agents for controlling microbial infections and mosquito-borne diseases (Rajanarendar et al., 2010).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways due to its potential to interact with multiple targets. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the potential biological activities of similar compounds, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other activities .
Eigenschaften
IUPAC Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-21(15-9-4-3-5-10-15)13-8-14-22-18(23)16-11-6-7-12-17(16)20-19(22)24/h3-7,9-12,16H,2,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMEVQIBKYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN1C(=O)C2C=CC=CC2=NC1=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)





![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)
![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
